molecular formula C6H7F3O3 B13061426 Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Cat. No.: B13061426
M. Wt: 184.11 g/mol
InChI Key: SHOKQWOGRHPXTL-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C6H7F3O3. It is a colorless liquid known for its use as an intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate can be synthesized through the esterification of 4,4,4-trifluoro-2-methyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is utilized in several scientific research fields:

Mechanism of Action

The compound exerts its effects through its reactive ester functional group, which can undergo hydrolysis, oxidation, and reduction. These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and application .

Biological Activity

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.

Chemical Structure and Properties

This compound can be represented by the following structure:

C7H8F3O3\text{C}_7\text{H}_8\text{F}_3\text{O}_3

This compound features a trifluoromethyl group that significantly influences its biological activity and physicochemical properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl-substituted compounds. For instance, a series of compounds including this compound were evaluated for their inhibitory effects on various cancer cell lines. The results indicated significant cytotoxicity against human promyelotic leukemia (HL60) and mouse T lymphocytic leukemia (EL4) cell lines.

Table 1: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC50 (μM)
3aHL6020.2 ± 1.7
3bHL6016.4 ± 1.8
3cHL6027.2 ± 1.3
3aEL425.3 ± 0.9
3bEL419.4 ± 2.0
3cEL428.7 ± 2.0

The IC50 values indicate that compound 3b , which contains a para-fluoro substitution, exhibited the highest potency against HL60 cells compared to other analogs .

Structure-Activity Relationship (SAR)

The electron-withdrawing properties of the trifluoromethyl group play a crucial role in enhancing biological activity. Research has shown that modifying the substituents on the aromatic ring affects both lipophilicity and biological efficacy. For example, replacing methyl groups with trifluoromethyl groups in certain derivatives resulted in diminished antiproliferative activity due to increased hydrophobicity .

Table 2: Structure-Activity Relationship Insights

Substituent TypeBiological ActivityIC50 (μM)
MethylModerate~7.1
EthylHigher~7.5
TrifluoromethylLow>200

These findings suggest that while trifluoromethyl groups can enhance certain properties, they may also hinder biological activity when overly hydrophobic .

Antimicrobial Activity

Beyond anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Trifluoromethyl compounds have been reported to possess significant antibacterial effects against strains such as E. coli and S. aureus, with some derivatives showing promising results in inhibiting fungal growth as well .

Case Studies

  • Anticancer Efficacy : A study evaluating multiple trifluoromethyl derivatives found that certain modifications led to enhanced cytotoxic effects against several cancer cell lines, including MCF-7 and HepG2 cells.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of trifluoromethyl pyrimidinone derivatives found notable activity against Mycobacterium tuberculosis, with low cytotoxicity against human liver cells .

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

InChI

InChI=1S/C6H7F3O3/c1-3(5(11)12-2)4(10)6(7,8)9/h3H,1-2H3

InChI Key

SHOKQWOGRHPXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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